Tubulin Polymerization Inhibition: 1096543-46-2 versus the COX-1-Specific Reference SC-560
1096543-46-2 inhibits porcine brain tubulin polymerization with an IC50 of 2.68 μM, a mechanism not shared by the structurally related pyrazole SC-560, which is instead a potent COX-1 inhibitor (IC50 = 0.009 μM for COX-1) with no reported tubulin activity in the same concentration range [1][2]. This distinct functional profile demonstrates that the 2-hydroxy-4-methoxyphenyl substitution at position 3, combined with the 4-methoxyphenyl group at position 4, redirects the compound's intracellular target engagement from the cyclooxygenase pathway to the microtubule network.
| Evidence Dimension | Inhibition of tubulin polymerization |
|---|---|
| Target Compound Data | IC50 = 2.68 μM |
| Comparator Or Baseline | SC-560: no measurable tubulin inhibition at comparable concentrations; primary activity is COX-1 inhibition (IC50 = 0.009 μM) |
| Quantified Difference | Qualitative target switch: tubulin binder vs. COX-1 inhibitor |
| Conditions | Porcine brain tubulin polymerization assay with DAPI fluorescence detection, measured every 60 seconds for 90 minutes [1] |
Why This Matters
For researchers studying microtubule dynamics or screening for antimitotic agents, 1096543-46-2 provides a pyrazole-based chemical probe with a distinct target profile, avoiding the confounding COX-1-mediated anti-inflammatory effects of SC-560.
- [1] BindingDB. BDBM50181051 (CHEMBL3818850). IC50: 2.68E+3 nM against porcine brain tubulin polymerization. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50181051 View Source
- [2] Smith, C. J. et al. (1998) Pharmacological analysis of cyclooxygenase-1 in inflammation. PNAS, 95(22), 13313-13318. https://doi.org/10.1073/pnas.95.22.13313 View Source
